(S)-2-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
(S)-2-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its complex structure, which includes a pyrrolidine ring, an amino acid derivative, and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Acid Derivative: The amino acid derivative is introduced through a coupling reaction, often using reagents such as carbodiimides to facilitate the formation of the amide bond.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the tert-butyl ester group.
Scientific Research Applications
(S)-2-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (S)-2-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can result in various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid methyl ester
- (S)-2-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid ethyl ester
Uniqueness
(S)-2-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can influence its chemical reactivity and biological activity. This group can provide steric hindrance, affecting the compound’s interactions with molecular targets and its overall stability.
Properties
IUPAC Name |
tert-butyl (2S)-2-[[[(2S)-2-amino-3-methylbutanoyl]amino]methyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)17-9-11-7-6-8-18(11)14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,19)/t11-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYVJAJQHXDZLC-RYUDHWBXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1CCCN1C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC[C@@H]1CCCN1C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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